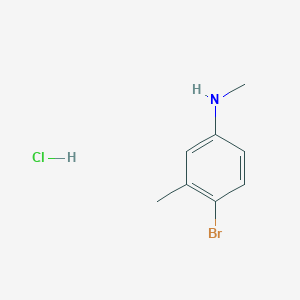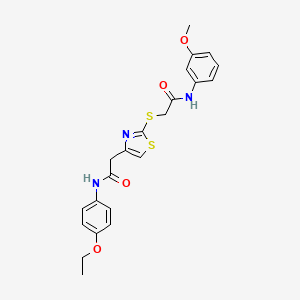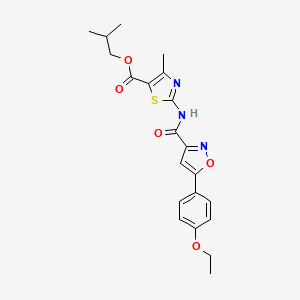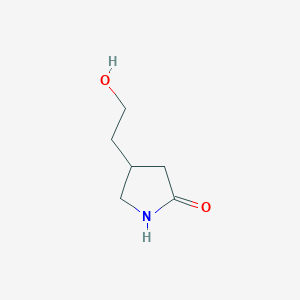
4-Bromo-N,3-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,3-dimethylaniline hydrochloride is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the behavior of similar brominated aromatic compounds with substituents on the nitrogen atom. For instance, the stability of brominated naphthoquinone imine derivatives and the behavior of N,N-dimethylaniline in photochemical reactions with bromobenzene are explored .
Synthesis Analysis
The papers do not explicitly describe the synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride. However, the synthesis of related compounds involves the use of aromatic amines and brominated compounds. For example, the reaction between aromatic amines and 3-bromocamphor leads to dehalogenation and the formation of camphor derivatives . This suggests that similar reductive dehalogenation methods could potentially be applied to synthesize 4-Bromo-N,3-dimethylaniline hydrochloride from corresponding brominated precursors.
Molecular Structure Analysis
While the molecular structure of 4-Bromo-N,3-dimethylaniline hydrochloride is not analyzed in the papers, the structure of related compounds is. The presence of a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of the degradation kinetics of a brominated naphthoquinone imine . The electronic effects of substituents on the aromatic ring and the nitrogen atom are crucial in determining the reactivity and stability of such compounds.
Chemical Reactions Analysis
The papers provide information on the chemical reactions of compounds similar to 4-Bromo-N,3-dimethylaniline hydrochloride. For instance, the reductive dehalogenation of 3-bromocamphor by N,N-dimethylaniline results in the formation of camphor and aryliminocamphor, indicating that N,N-dimethylaniline can act as a dehalogenating agent . Additionally, a photochemical reaction involving N,N-dimethylaniline and bromobenzene under UV radiation leads to a variety of products, suggesting that 4-Bromo-N,3-dimethylaniline hydrochloride might also undergo photochemical reactions under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N,3-dimethylaniline hydrochloride are not directly reported in the papers. However, the stability of brominated compounds in different conditions, such as the stability of a brominated naphthoquinone imine in ethanol, can provide insights into the stability of 4-Bromo-N,3-dimethylaniline hydrochloride in various solvents . The reactivity of N,N-dimethylaniline in photochemical reactions also suggests that the compound may have significant reactivity under light exposure .
科学的研究の応用
Kinetics and Reaction Studies
Bromination Kinetics : 4-Bromo-N,3-dimethylaniline hydrochloride has been studied for its bromination kinetics in various acidic environments, which is crucial for understanding its reactivity and potential uses in synthesis (Bell & D. Maria, 1969).
Electrochemical Oxidation : The electrochemical oxidation properties of 4-Bromo-N,3-dimethylaniline in aqueous sulphuric acid solutions at a platinum electrode provide insights into its potential applications in electrochemical processes (Arias, Brillas & Costa, 1990).
Analytical Methods
HPLC Determination : High-Performance Liquid Chromatography (HPLC) has been utilized for determining the concentration of 4-Bromo-N,3-dimethylaniline hydrochloride in various reactions, indicating its role in analytical chemistry (Xing, 2010).
Ionic Liquid-Based Extraction : The compound has been a subject in the development of ionic liquid-based dispersive liquid-liquid microextraction methods, proving its importance in environmental analysis and water quality monitoring (Han, Yan & Row, 2011).
Synthesis and Chemical Reactions
- Synthesis and Reaction Pathways : Various studies have focused on the synthesis and reaction pathways of 4-Bromo-N,3-dimethylaniline and its derivatives. These studies are crucial for developing new chemical compounds and understanding the behavior of this compound in different chemical environments (Yu, 2008), (Zhang Xing-chen, 2008).
Applications in Drug Synthesis and Analysis
Role in Drug Synthesis : The compound's derivatives have been explored in the synthesis of various drugs, indicating its role as a precursor or intermediate in pharmaceutical chemistry. This includes studies on titanocenes as potential anti-cancer drugs and their synthesis involving 4-Bromo-N,3-dimethylaniline (Pampillón et al., 2006).
Drug Metabolism Studies : It has also been used in studying the metabolism of certain drugs in biological systems, providing insights into how drugs are processed in the body and aiding in the development of safer and more effective pharmaceuticals (Kanamori et al., 2002).
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary target of 4-Bromo-N,3-dimethylaniline hydrochloride is iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine compounds .
Mode of Action
The exact mode of action of 4-Bromo-N,3-dimethylaniline hydrochloride It is known that it interacts with its targets (iodine compounds) in a way that allows it to serve as an internal standard in their determination . This suggests that it may bind to these compounds or react with them in a specific manner.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-N,3-dimethylaniline hydrochloride are likely related to iodine metabolism, given its role in the determination of iodine compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-N,3-dimethylaniline hydrochloride It is known to be soluble in methanol and insoluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-N,3-dimethylaniline hydrochloride Its primary known function is as an internal standard in the determination of iodine compounds , suggesting that its effects are likely related to this role.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N,3-dimethylaniline hydrochloride . For instance, it is incompatible with oxidizing agents, acids, and metals, and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . These factors could potentially affect its stability and efficacy.
特性
IUPAC Name |
4-bromo-N,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHAKCXROSMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,3-dimethylaniline hydrochloride | |
CAS RN |
2172169-19-4 |
Source


|
| Record name | 4-bromo-N,3-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)



![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)


![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)